Cas no 929973-99-9 (N-2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethylidenehydroxylamine)

N-2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethylidenehydroxylamine structure
929973-99-9 structure
Product Name:N-2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethylidenehydroxylamine
CAS No:929973-99-9
MF:C13H11N3O2
MW:241.245342493057
MDL:MFCD08691220
CID:4665834
PubChem ID:16227496
Update Time:2025-07-23

N-2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethylidenehydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-(1H-benzimidazol-2-yl)-1-(2-furanyl)-, oxime
    • N-[2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine
    • N-2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethylidenehydroxylamine
    • MDL: MFCD08691220
    • Inchi: 1S/C13H11N3O2/c17-16-11(12-6-3-7-18-12)8-13-14-9-4-1-2-5-10(9)15-13/h1-7,17H,8H2,(H,14,15)
    • InChI Key: FHEQCGZTZCRMLB-UHFFFAOYSA-N
    • SMILES: C(=NO)(C1=CC=CO1)CC1NC2=CC=CC=C2N=1

N-2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethylidenehydroxylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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N-[2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine
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$ 50.00 2022-06-02
TRC
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Additional information on N-2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethylidenehydroxylamine

Professional Introduction to Compound with CAS No. 929973-99-9 and Product Name: N-2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethylidenehydroxylamine

Compound with the CAS number 929973-99-9 and the product name N-2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethylidenehydroxylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular architecture of this compound incorporates key pharmacophoric elements that are essential for modulating biological pathways, making it a promising candidate for further exploration in therapeutic interventions.

The core structure of N-2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethylidenehydroxylamine features a benzodiazole moiety linked to a furan ring through an ethylene bridge. This configuration is strategically designed to enhance interactions with biological targets, particularly enzymes and receptors involved in various metabolic and signaling pathways. The benzodiazole component is well-known for its anxiolytic and sedative properties, while the furan ring contributes to the compound's overall bioavailability and metabolic stability. Such structural features make this compound a valuable asset in the development of novel therapeutic agents.

In recent years, there has been a growing interest in exploring heterocyclic compounds for their pharmacological properties. The benzodiazole-furan hybrid structure of N-2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethylidenehydroxylamine aligns with this trend, as it combines the favorable characteristics of both scaffold systems. This hybridization approach has been successfully employed in the design of compounds with enhanced pharmacological activity and reduced side effects. For instance, studies have shown that benzodiazole-furan derivatives exhibit potent inhibitory effects on certain enzymes implicated in inflammation and oxidative stress, which are key factors in various chronic diseases.

Current research in the field of medicinal chemistry emphasizes the importance of structure-based drug design to optimize pharmacokinetic and pharmacodynamic properties. The N-2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethylidenehydroxylamine compound exemplifies this approach by integrating structural elements that are known to improve target binding affinity and selectivity. Computational modeling and molecular docking studies have been instrumental in elucidating the interactions between this compound and potential biological targets. These studies have revealed that the benzodiazole moiety interacts with specific amino acid residues in enzyme active sites, while the furan ring enhances binding through hydrophobic interactions.

The synthesis of N-2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethylidenehydroxylamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only facilitate the production of the compound but also allow for modifications that can further optimize its pharmacological properties. The ability to fine-tune the structure of this compound through synthetic chemistry provides a versatile platform for developing derivatives with tailored biological activities.

Preclinical studies have demonstrated promising results regarding the therapeutic potential of N-2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yilethlidenehydroxylamine). In vitro assays have shown that this compound exhibits inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Additionally, preliminary animal models have indicated that it may have neuroprotective properties due to its interaction with GABA receptors, similar to traditional benzodiazole derivatives but with improved selectivity and reduced sedative effects.

The development of novel therapeutic agents requires a comprehensive understanding of their interactions with biological systems at both molecular and cellular levels. The N-2-(1H-benzodiazol - 2 - yl) - 1 - (furan - 2 - yl)ethylidenehydrox y lamine compound is being investigated under various conditions to assess its efficacy and safety profile. Pharmacokinetic studies are being conducted to evaluate its absorption, distribution, metabolism, excretion (ADME), and potential drug-drug interactions. These studies are crucial for determining optimal dosing regimens and predicting clinical outcomes.

The integration of cutting-edge technologies such as high-throughput screening (HTS) and machine learning algorithms has accelerated the discovery process for novel bioactive compounds like N - 2 - ( 1 H - 1 , 3 - Benz odia z ol - 2 - yl ) - 1 - ( furan - 2 - yl ) ethy lidene hydro xyla min e . These tools enable researchers to rapidly identify lead compounds with high affinity for biological targets based on large datasets generated from chemical libraries. By leveraging these advanced methodologies, scientists can streamline the drug discovery pipeline and bring new therapeutic options to market more efficiently.

The future prospects for N - 2 - ( 1 H - b enz odia z ol - 2 - yl ) - 1 - ( furan - 2 - yl ) ethy lidene hydro xyla min e are promising, with ongoing research aimed at expanding its therapeutic applications beyond initial indications. Investigating its potential as an anti-inflammatory agent or a neuroprotective drug is among the key areas of focus. Additionally, exploring derivatives with modified scaffolds could lead to compounds with improved pharmacological profiles suitable for treating a broader range of diseases.

In conclusion, N – (b enz odia z ol – f uran ) ethy lidene hydro xyla min e represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis through sophisticated organic reactions highlights the ingenuity behind modern drug design strategies aimed at creating highly effective therapeutic agents. As research continues to uncover new applications for this compound, N – (b enz odia z ol – f uran ) ethy lidene hydro xyla min e is poised to make substantial contributions to medicine by addressing unmet clinical needs through innovative chemical solutions.

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